Product packaging for 2,4-Dibromophenyl glycidyl ether(Cat. No.:CAS No. 20217-01-0)

2,4-Dibromophenyl glycidyl ether

Cat. No.: B1265766
CAS No.: 20217-01-0
M. Wt: 307.97 g/mol
InChI Key: NFWLWLQSZIJYFR-UHFFFAOYSA-N
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Description

Overview of Glycidyl (B131873) Ethers as Versatile Chemical Intermediates and Monomers

Glycidyl ethers are a class of organic compounds characterized by the presence of a glycidyl group attached to another molecule via an ether linkage. monchy.com The defining feature of a glycidyl group is a three-membered cyclic ether known as an epoxide or oxirane ring. This strained ring is highly reactive towards a variety of nucleophiles, making glycidyl ethers exceptionally versatile chemical intermediates. monchy.comsacheminc.com

This reactivity allows them to be used in a wide array of chemical transformations and polymerizations. sacheminc.com They serve as building blocks in the synthesis of more complex molecules and as monomers for the production of polymers, such as polyethers. d-nb.infonih.gov The specific properties of the resulting products can be tailored by the nature of the other organic group attached to the glycidyl ether. For instance, the incorporation of long alkyl chains can produce amphiphilic polyethers with applications as surfactants and viscosity enhancers. d-nb.info

Glycidyl ethers are key components in the formulation of epoxy resins, where they can act as reactive diluents to control viscosity. sacheminc.comwikipedia.org They are also utilized in the modification of biopolymers, the synthesis of pharmaceutical intermediates, and as crosslinking agents in superabsorbent polymers. sacheminc.com The ability to introduce a variety of functional groups through the glycidyl ether moiety makes them a valuable tool for chemists in designing materials with specific properties. nih.gov

The synthesis of glycidyl ethers is often achieved through the reaction of an alcohol or phenol (B47542) with epichlorohydrin (B41342) in the presence of a base. d-nb.infousda.gov This reaction proceeds via the formation of a chlorohydrin intermediate, which then undergoes an internal ring-closing reaction to form the epoxide ring. usda.gov

Significance of Brominated Aromatic Compounds in Material Science Research

Brominated aromatic compounds are a significant class of materials in both industrial applications and academic research, primarily due to the unique properties conferred by the bromine atoms. One of their most prominent roles is as flame retardants. wikipedia.orgfrfabric.com When incorporated into polymers, these compounds can interfere with the combustion process in the gas phase, releasing bromine radicals that scavenge high-energy radicals like H• and OH•, thereby inhibiting the fire. frfabric.commst.dk

In polymer science, the incorporation of brominated aromatic units into a polymer backbone can enhance thermal stability and improve mechanical properties. mst.dk These compounds are used in a wide variety of products, including electronics, textiles, and building materials, to meet fire safety standards. wikipedia.orgbsef.com The specific type of brominated compound used, whether additive or reactive, determines how it is incorporated into the final material. mst.dk Reactive brominated flame retardants are chemically bound into the polymer matrix, which can prevent them from leaching out over time. mst.dk

Research Trajectory and Importance of 2,4-Dibromophenyl Glycidyl Ether

The research trajectory of this compound is situated at the intersection of glycidyl ether chemistry and the applications of brominated aromatic compounds. The synthesis of this specific molecule is typically achieved by reacting 2,4-dibromophenol (B41371) with epichlorohydrin. prepchem.comrsc.org The resulting compound possesses both a reactive epoxide ring and a dibrominated aromatic moiety.

The presence of two bromine atoms on the phenyl ring makes this compound a candidate for use as a reactive flame retardant. When polymerized or incorporated into other materials, the bromine atoms can impart flame-retardant properties. The glycidyl ether functionality provides a reactive handle for this incorporation.

Research into this compound would likely focus on its polymerization, either as a homopolymer or as a comonomer with other epoxides, to create new polymeric materials. The properties of these polymers, such as their thermal stability, flame retardancy, and mechanical strength, would be of significant interest. Furthermore, the specific substitution pattern of the bromine atoms (2,4-) can influence the reactivity of the molecule and the properties of the resulting materials.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C9H8Br2O2 fishersci.com
Molecular Weight 307.97 g/mol fishersci.com
IUPAC Name 2-[(2,4-dibromophenoxy)methyl]oxirane fishersci.com
CAS Number 20217-01-0 fishersci.comsigmaaldrich.com
Physical Form Crystalline Lumps fishersci.com
Color White-Yellow fishersci.com
Melting Point 41°C fishersci.com
Percent Purity ≥90.0% (GC) fishersci.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Br2O2 B1265766 2,4-Dibromophenyl glycidyl ether CAS No. 20217-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,4-dibromophenoxy)methyl]oxirane
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InChI

InChI=1S/C9H8Br2O2/c10-6-1-2-9(8(11)3-6)13-5-7-4-12-7/h1-3,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NFWLWLQSZIJYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40864926
Record name 2,4-Dibromophenyl glycidyl ether
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Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20217-01-0
Record name 2-[(2,4-Dibromophenoxy)methyl]oxirane
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Record name 2,4-Dibromophenyl glycidyl ether
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Record name Oxirane, 2-[(2,4-dibromophenoxy)methyl]-
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Record name 2,4-Dibromophenyl glycidyl ether
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Record name [(2,4-dibromophenoxy)methyl]oxirane
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Record name 2,4-DIBROMOPHENYL GLYCIDYL ETHER
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Synthetic Methodologies and Reaction Pathways of 2,4 Dibromophenyl Glycidyl Ether

Precursor Synthesis and Halogenation Strategies for Phenolic Intermediates

The primary precursor for the synthesis of 2,4-dibromophenyl glycidyl (B131873) ether is 2,4-dibromophenol (B41371). This intermediate is typically synthesized through the direct bromination of phenol (B47542). The regioselectivity of the bromination reaction, which dictates the positions of the bromine atoms on the phenol ring, is highly influenced by the reaction conditions, particularly the solvent.

In polar solvents like water, the reaction of phenol with bromine water leads to the formation of 2,4,6-tribromophenol (B41969) as the major product. stackexchange.comquora.comvedantu.com This is because the polar solvent facilitates the ionization of phenol to the more reactive phenoxide ion and also stabilizes the bromonium ion, leading to extensive halogenation. stackexchange.com

To achieve the desired 2,4-disubstituted product, the bromination is often carried out in non-polar solvents such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄). stackexchange.comgoogle.comorgsyn.org In these solvents, the ionization of both phenol and bromine is suppressed, leading to a more controlled reaction. stackexchange.com The reaction of phenol with bromine in carbon disulfide typically yields a mixture of o-bromophenol and p-bromophenol, with the para-isomer being the predominant product. stackexchange.comorgsyn.org Further bromination of p-bromophenol can then lead to the formation of 2,4-dibromophenol. A small amount of 2,4-dibromophenol is also often obtained as a high-boiling point byproduct in the synthesis of p-bromophenol. orgsyn.org

Another method involves the bromination of phenol in the presence of sulfuric acid. prepchem.com The reaction of phenol dissolved in a mixture of sulfuric acid and water with bromine in glacial acetic acid can produce 2,4-dibromophenol, which separates as an oil and solidifies upon standing. prepchem.com

The choice of solvent and reaction conditions is critical for maximizing the yield of 2,4-dibromophenol while minimizing the formation of other isomers and over-brominated products.

Reagent/SolventProduct(s)Observations
Bromine water2,4,6-tribromophenolReaction is fast and leads to trisubstitution. stackexchange.comquora.comvedantu.com
Bromine in Carbon DisulfideMixture of o-bromophenol and p-bromophenol (major)Non-polar solvent controls the reactivity. stackexchange.comorgsyn.org
Bromine in Carbon Tetrachloride2,4-dibromophenolNon-ionic medium allows for selective dibromination. google.com
Bromine in Sulfuric Acid/Acetic Acid2,4-dibromophenolThe product separates as an oil. prepchem.com

Etherification Reactions for Glycidyl Ether Formation

Once the 2,4-dibromophenol precursor is obtained, the next step is the introduction of the glycidyl group through an etherification reaction. This is most commonly achieved by reacting 2,4-dibromophenol with an epihalohydrin, typically epichlorohydrin (B41342), in the presence of a base.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely used method for preparing ethers and is directly applicable to the synthesis of 2,4-dibromophenyl glycidyl ether. wikipedia.org The general principle involves the reaction of an alkoxide or phenoxide ion with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In this specific synthesis, 2,4-dibromophenol is first deprotonated by a base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin and displacing the chloride leaving group to form the glycidyl ether. wikipedia.orgmasterorganicchemistry.com

The reaction is typically carried out in the presence of a suitable base, such as sodium hydroxide (B78521), to facilitate the formation of the phenoxide. francis-press.com The choice of solvent can also influence the reaction, with non-protic solvents often being favored. francis-press.com

Phase Transfer Catalysis in Glycidyl Ether Synthesis

Phase transfer catalysis (PTC) offers an efficient method for the synthesis of glycidyl ethers, including this compound. researchgate.net This technique is particularly useful when the reactants are in different phases, such as a solid base and a liquid organic phase. researchgate.net A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where it can react with epichlorohydrin. researchgate.netchalmers.se

This method can lead to increased yields and allows for easier separation of byproducts, such as the solid sodium chloride formed when using sodium hydroxide as the base. researchgate.net The use of PTC can also enable the reaction to be carried out under milder conditions.

Solvent-Free Synthesis Methodologies

Solvent-free synthesis is an environmentally friendly approach that has been successfully applied to the preparation of glycidyl ethers. researchgate.netchalmers.se In this method, the reaction between the alcohol (or phenol) and epichlorohydrin is carried out in the presence of a solid base and a phase transfer catalyst, without the use of an organic solvent. researchgate.netchalmers.se The liquid fatty alcohol or, in this case, molten 2,4-dibromophenol, can serve as the reaction medium.

This approach offers several advantages, including the easy removal of solid byproducts by filtration and a reduction in the amount of reactants needed. researchgate.net Research has shown promising yields of over 75% for the synthesis of other glycidyl ethers using this solvent-free method with a phase transfer catalyst. chalmers.se

Reaction Kinetics and Mechanistic Studies of Formation

The formation of this compound proceeds through a well-established reaction mechanism. Understanding the kinetics and the mechanistic pathway is essential for optimizing reaction conditions and maximizing product yield.

Nucleophilic Substitution (SN2) Reaction Mechanisms

The core of the etherification reaction to form the glycidyl ether is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com In this concerted mechanism, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. wikipedia.org

In the synthesis of this compound, the 2,4-dibromophenoxide ion acts as the nucleophile. It performs a "backside attack" on the primary carbon of epichlorohydrin, which is bonded to the chlorine atom (the leaving group). wikipedia.orgmasterorganicchemistry.com This attack leads to an inversion of configuration at the carbon center. masterorganicchemistry.com

The rate of the SN2 reaction is dependent on the concentration of both the nucleophile (the phenoxide) and the electrophile (epichlorohydrin). youtube.com The reaction is generally favored for primary alkyl halides, like epichlorohydrin, and is sensitive to steric hindrance. wikipedia.orgmasterorganicchemistry.com The bulky nature of the 2,4-dibromophenoxide ion does not significantly hinder the reaction as the attack occurs at the sterically unhindered primary carbon of the epoxide. A proposed mechanism for the synthesis of glycidyl ethers suggests the occurrence of two concerted SN2 reactions during the ring-opening and closing of the epoxide group. chalmers.se

Role of Catalysts and Reagents in Reaction Yield and Selectivity

The synthesis of glycidyl ethers, including this compound, typically involves the reaction of a phenol (2,4-dibromophenol) with an epihalohydrin, most commonly epichlorohydrin, in the presence of a base. wikipedia.orgnih.gov The choice of catalyst and other reagents is paramount in driving the reaction towards high yield and selectivity, minimizing the formation of by-products.

Phase-Transfer Catalysis (PTC): A highly effective and widely used method for the synthesis of glycidyl ethers is phase-transfer catalysis (PTC). numberanalytics.comwikipedia.org This technique is particularly advantageous for reacting components that are immiscible, such as an aqueous solution of a phenoxide salt and an organic phase containing epichlorohydrin. wikipedia.orgslideshare.net The phase-transfer catalyst facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with epichlorohydrin. numberanalytics.comwikipedia.orgslideshare.net

Common phase-transfer catalysts include quaternary ammonium salts, phosphonium (B103445) salts, and crown ethers. numberanalytics.com For the synthesis of related brominated aromatic glycidyl ethers, such as 2,2-bis(4-glycidyloxy-3,5-dibromophenyl)propane, quaternary ammonium salts like benzyltrimethylammonium (B79724) chloride have been successfully employed. google.com Studies on general glycidyl ether synthesis have demonstrated that catalysts like tetrabutylammonium bromide (TBAB) are effective. researchgate.netchalmers.se The use of PTC often leads to higher yields and allows for milder reaction conditions. numberanalytics.com A solvent-free approach using a solid base and a phase-transfer catalyst has also shown promise, offering benefits such as easy removal of solid by-products through simple filtration. researchgate.netchalmers.se

Lewis Acid Catalysis: An alternative synthetic route involves the use of Lewis acid catalysts such as tin(IV) chloride (SnCl₄), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂). google.com The reaction proceeds via the formation of a halohydrin intermediate, which is subsequently dehydrohalogenated with a base to form the glycidyl ether. wikipedia.orggoogle.com However, processes using specific divalent tin halides have been shown to be more selective, resulting in glycidyl ethers with lower chlorine content and higher epoxy values compared to reactions catalyzed by boron trifluoride or tin tetrachloride. google.com

Bases and Other Reagents: The base plays a crucial role in deprotonating the phenol to form the more nucleophilic phenoxide ion. Sodium hydroxide (NaOH) is commonly used for this purpose, both in traditional and PTC methods. wikipedia.orgresearchgate.netgoogle.com The molar ratio of the reactants, such as the phenol to epichlorohydrin, is another critical parameter that needs to be optimized to maximize the yield of the desired product and minimize side reactions. google.com For instance, in the synthesis of a related compound, bisphenol S diglycidyl ether, a significant excess of epichlorohydrin was used. google.com

Table 1: Influence of Catalysts and Reagents on Glycidyl Ether Synthesis

Catalyst/Reagent TypeSpecific ExamplesRole in ReactionImpact on Yield and Selectivity
Phase-Transfer Catalysts Tetrabutylammonium bromide (TBAB), Benzyltrimethylammonium chloride, Quaternary phosphonium salts, Crown ethersFacilitate transfer of phenoxide anion between phases. numberanalytics.comwikipedia.orgGenerally increases reaction rates and yields under mild conditions; enhances selectivity. numberanalytics.comresearchgate.net
Lewis Acids Tin(IV) chloride (SnCl₄), Boron trifluoride (BF₃), Divalent tin halides (e.g., SnF₂)Catalyze the addition of phenol to epichlorohydrin to form a halohydrin intermediate. google.comDivalent tin halides can offer higher selectivity and product purity compared to SnCl₄ or BF₃. google.com
Bases Sodium hydroxide (NaOH), Potassium hydroxide (KOH)Deprotonate the phenol; dehydrohalogenate the halohydrin intermediate. researchgate.netchalmers.segoogle.comStoichiometry affects the completion of the reaction and neutralization of formed HCl. google.com
Reactants 2,4-Dibromophenol, EpichlorohydrinStarting materials for the synthesis. wikipedia.orgnih.govThe molar ratio influences product yield and the formation of oligomers or by-products. google.comgoogle.com

Purification and Isolation Protocols for Research-Grade Material

Obtaining research-grade this compound, which exists as a white solid with a melting point of approximately 41°C, necessitates effective purification and isolation strategies to remove unreacted starting materials, catalysts, salts, and by-products. labproinc.com The specific protocol often involves a multi-step approach combining several techniques.

Initial Work-up: Filtration and Extraction: Following the reaction, the initial purification step typically involves removing inorganic salts (e.g., sodium chloride) and the catalyst. In solvent-free syntheses using a solid base, the solid by-products can be easily removed by simple filtration. researchgate.netchalmers.se When a solvent is used, the reaction mixture is often washed with water to remove water-soluble impurities and salts. google.com The organic phase containing the product is then separated. This may be followed by washing with a dilute acid or base solution to neutralize any remaining basic or acidic species, respectively, and then again with water until the aqueous layer is neutral. google.com

Removal of Solvents and Excess Reagents: The organic solvent and any remaining volatile reagents, such as excess epichlorohydrin, are typically removed under reduced pressure using a rotary evaporator. google.comgoogle.com In some patented procedures for related compounds, a stripping process with water or steam is used to purify the intermediate chlorohydrin ether. google.com

Chromatography: For achieving high purity, chromatographic techniques are invaluable. nih.gov High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of glycidyl ethers. who.int Column chromatography using silica (B1680970) gel or other stationary phases can also be employed to separate the desired product from closely related impurities. The choice of eluent (solvent system) is critical for achieving good separation.

Distillation and Recrystallization: While vacuum distillation can be effective for purifying liquid glycidyl ethers, it may not be suitable for solid compounds like this compound unless performed at temperatures below its decomposition point. google.com For a solid product, recrystallization is a highly effective final purification step. The crude solid product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. The pure this compound will crystallize out, leaving impurities behind in the solution. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. The purified solid crystals are then collected by filtration and dried.

Table 2: Purification and Isolation Techniques for this compound

TechniquePurposeDescription
Filtration Removal of solid catalysts and by-products.Physically separating solid particles (e.g., NaCl, solid base) from the liquid reaction mixture. researchgate.netchalmers.se
Aqueous Washing/Extraction Removal of water-soluble impurities, salts, and residual base/acid.The organic solution containing the product is washed with water, and potentially acidic or basic solutions, in a separatory funnel. google.comgoogle.com
Rotary Evaporation Removal of volatile solvents and unreacted epichlorohydrin.The solvent is evaporated under reduced pressure, leaving the non-volatile crude product behind. google.com
Column Chromatography Separation of the target compound from closely related impurities.The crude product is passed through a column packed with a stationary phase (e.g., silica gel) and eluted with a solvent system. nih.gov
Recrystallization Final purification of the solid product.The crude solid is dissolved in a minimum amount of a hot solvent and allowed to cool, leading to the formation of pure crystals.

Polymerization and Crosslinking Chemistry of 2,4 Dibromophenyl Glycidyl Ether

Role as a Monomer in Polymer Synthesis

2,4-Dibromophenyl glycidyl (B131873) ether can serve as a fundamental building block, or monomer, for the creation of polymers through several distinct mechanisms. The presence of the highly strained three-membered epoxide ring is key to its polymerizability.

Anionic Ring-Opening Polymerization of Epoxide Moieties

Anionic ring-opening polymerization (AROP) is a method used to synthesize polyethers from epoxide monomers. nih.govresearchgate.net This process can be initiated by strong bases. For instance, the polymerization of glycidol (B123203) and its derivatives can be initiated by potassium hydroxide (B78521) (KOH). scilit.com The reaction proceeds through the nucleophilic attack of an anion on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a propagating alkoxide species. This "living" polymerization technique allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org In the context of 2,4-dibromophenyl glycidyl ether, the resulting polymer would feature a polyether backbone with pendant 2,4-dibromophenyl groups.

Recent advancements have explored mechanochemical AROP, which uses ball milling to initiate the polymerization of functional epoxide monomers in the solid state. nih.govresearchgate.net This solvent-free method offers an efficient and environmentally friendly route to synthesizing polyethers. nih.govresearchgate.net

Cationic Ring-Opening Polymerization Mechanisms

Cationic ring-opening polymerization of epoxides is typically initiated by strong Brønsted or Lewis acids. researchgate.net The process begins with the protonation or coordination of the epoxide oxygen, which activates the ring towards nucleophilic attack by another monomer molecule. This results in the formation of a growing polymer chain with a positively charged, or cationic, propagating center. researchgate.net

For glycidyl ethers, initiators such as boron trifluoride etherate (BF₃·OEt₂) are commonly employed. researchgate.netgoogle.comepo.org The polymerization of glycidol and its derivatives, like tert-butyl glycidyl ether, using cationic initiators leads to the formation of polyethers. scilit.com However, this method can sometimes be complicated by side reactions, such as chain transfer and termination, which can affect the molecular weight and structure of the resulting polymer. The "activated monomer" mechanism is a variation where the monomer is activated by protonation before reacting with a neutral growing chain end, which can help to suppress some of these side reactions. researchgate.net

Radical Copolymerization with Vinyl Monomers

While the epoxide group of this compound does not directly participate in radical polymerization, it can be incorporated into polymers through copolymerization with vinyl monomers if it is part of a monomer that also contains a radically polymerizable group. For example, a monomer like glycidyl methacrylate, which has both an epoxide and a vinyl group, can undergo radical polymerization. researchgate.net

Atom transfer radical polymerization (ATRP) is a controlled radical polymerization technique that has been used for the copolymerization of vinyl and divinyl monomers. figshare.comepa.gov This method allows for the synthesis of well-defined branched copolymers. figshare.comepa.gov For instance, the ATRP of macromonomers based on vinyl ethers with a methacryloyl group has been demonstrated. cmu.edu It is conceivable that a derivative of this compound containing a vinyl group could be copolymerized with other vinyl monomers, such as styrene (B11656) or acrylates, via radical mechanisms. researchgate.net This would result in a polymer with a vinyl backbone and pendant this compound units.

Integration as a Reactive Diluent in Thermosetting Resins

Beyond its use as a primary monomer, this compound can be incorporated into thermosetting resin formulations, such as epoxy resins, as a reactive diluent. google.comepo.org In this role, it becomes a permanent part of the crosslinked network, influencing both the processing characteristics and the final properties of the cured material.

Influence on Resin Rheology and Processability

The extent of viscosity reduction depends on the concentration of the reactive diluent. google.comepo.org For example, studies on other glycidyl ether systems have shown a clear trend of decreasing viscosity with increasing diluent content. researchgate.net However, there is a limit to how much reactive diluent can be added. At high concentrations (e.g., above 50 wt%), the mechanical properties of the cured resin may be compromised due to a decrease in crosslink density. google.comepo.org

Table 1: Effect of a Glycidyl Ether Reactive Diluent on Resin Viscosity This table is a representative example based on data for other glycidyl ether reactive diluents, as specific data for this compound was not available in the search results.

Weight Percent of Reactive DiluentViscosity (Pa·s)
012.5
55.2
102.8
151.7
201.1

Curing Agent Reactivity with Epoxide Groups

The epoxide group of this compound readily reacts with various curing agents, also known as hardeners, used in epoxy resin systems. threebond.co.jp This reaction is what integrates the diluent into the polymer network. Common curing agents include amines, anhydrides, and polyamides. 2017erp.comthreebond.co.jpkoreascience.kr

Amine curing agents, which contain active hydrogen atoms, react with the epoxide ring in a nucleophilic addition reaction. threebond.co.jp Aliphatic amines are highly reactive and can cure epoxy resins at room temperature, while aromatic amines are less reactive and typically require elevated temperatures to achieve a full cure. threebond.co.jp The stoichiometry, or the ratio of epoxy groups to active hydrogens, is a critical factor in determining the properties of the final cured product. threebond.co.jp

Table 2: Common Curing Agents for Epoxy Resins and Their General Reactivity

Curing Agent TypeExamplesGeneral Reactivity Characteristics
Aliphatic AminesTriethylenetetramine (TETA), Diethylenetriamine (DETA)High reactivity, cures at room temperature, short pot life. threebond.co.jpresearchgate.net
Aromatic AminesMethylenedianiline (MDA), Diaminodiphenyl sulfone (DDS)Lower reactivity, requires elevated temperatures for curing, provides high thermal stability. threebond.co.jptri-iso.com
Polyamides-Offers good flexibility and adhesion. koreascience.kr
AnhydridesPhthalic anhydride (B1165640), Methyltetrahydrophthalic anhydride (MTHPA)Long pot life, requires high temperatures and often catalysts, provides good electrical properties. 2017erp.com
Amine-Epoxy Addition Reactions

The reaction between the epoxy group of this compound and amine-based curing agents is a cornerstone of its polymerization chemistry. This nucleophilic addition reaction proceeds in a stepwise manner. Initially, a primary amine's active hydrogen attacks the terminal carbon of the epoxide ring, leading to the formation of a secondary amine and a hydroxyl group. researchgate.net This newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and a second hydroxyl group. This process builds a cross-linked, three-dimensional network. researchgate.netdtic.mil

Primary Amine Addition: R-NH₂ + CH₂-CH-R' → R-NH-CH₂-CH(OH)-R'

Secondary Amine Addition: R-NH-CH₂-CH(OH)-R' + CH₂-CH-R' → R-N-(CH₂-CH(OH)-R')₂

The reactivity of the secondary amine is often different from that of the primary amine. Studies on model compounds like phenyl glycidyl ether (PGE) have shown that the ratio of the reaction rates (k₁/k₂) is significantly influenced by the structure of the amine. For instance, the reaction of PGE with 2,5-dimethyl-2,5-hexanediamine showed a k₁/k₂ ratio of 60:1, the largest reported, indicating a significant difference in reactivity between the primary and secondary amine hydrogens. dtic.mil In contrast, reactions with less sterically hindered amines like n-butylamine show much lower ratios, around 2.0. dtic.mil This reactivity difference is a key factor in controlling the final network structure. The reaction is also catalyzed by hydroxyl groups, which are generated during the reaction itself, leading to an autocatalytic effect. researchgate.netdtic.mil

Table 1: Reactivity Ratios of Phenyl Glycidyl Ether (PGE) with Various Amines

Amine Curing Agentk₁/k₂ RatioReference
2,5-Dimethyl-2,5-hexanediamine60:1 dtic.mil
Methylene (B1212753) Dianiline7:1 to 12:1 dtic.mil
n-Butylamine2.05:1 dtic.mil
Ethylene Diamine2.0:1 dtic.mil
Phenolic Curing Reactions

Phenolic resins can also be used as curing agents for this compound. This process involves the reaction of the phenolic hydroxyl groups with the epoxy groups. ontosight.ai The reaction proceeds via the opening of the epoxy ring by the phenoxide ion, which is formed in the presence of a basic catalyst. This reaction results in the formation of an ether linkage and a secondary hydroxyl group.

The synthesis of complex polymers often involves reacting various epoxy and phenolic compounds to create a three-dimensional network. ontosight.ai For example, reaction products have been synthesized from mixtures including 4,4'-Methylenebis(2,6-dibromophenol) and glycidyl ethers. ontosight.ai This type of curing is known to produce polymers with high thermal stability and chemical resistance, making them suitable for applications in coatings and electronic components. ontosight.airesearchgate.net Catalysts are often employed to facilitate the cure at reasonable temperatures and times. researchgate.net

Anhydride Curing Systems

Anhydride curing offers another pathway to polymerize this compound, typically yielding polymers with high thermal resistance and excellent dielectric properties. polymerinnovationblog.com Unlike amine curing, the anhydride reaction generally requires an initiator with a hydroxyl group to begin. polymerinnovationblog.comyoutube.com This can be a hydroxyl group on the epoxy resin itself, trace amounts of water, or an added accelerator like an alcohol. polymerinnovationblog.comyoutube.com

The curing mechanism involves two main steps:

Ring-Opening/Esterification: A hydroxyl group opens the anhydride ring, forming a monoester with a carboxylic acid group. tri-iso.com

Acid-Epoxy Reaction: The newly formed carboxylic acid group then reacts with an epoxy group, forming a diester and generating a new hydroxyl group. tri-iso.comresearchgate.net

This new hydroxyl group can then react with another anhydride molecule, propagating the polymerization and leading to a cross-linked polyester (B1180765) network. researchgate.net Tertiary amines are commonly used as catalysts to accelerate this reaction. tri-iso.comresearchgate.net A significant side reaction can be the homopolymerization of the epoxy, which is also catalyzed by acids or bases. tri-iso.com Optimal properties are often achieved at a stoichiometric ratio of less than 1:1 anhydride to epoxy, partially due to this homopolymerization. youtube.com

Catalytic Effects on Curing Kinetics

Catalysts play a crucial role in controlling the rate and extent of the curing reactions for this compound. mdpi.com They function by lowering the activation energy of the reaction, allowing for faster curing at lower temperatures. quora.com

For Amine-Epoxy Reactions: While these systems can self-cure, the reaction is accelerated by proton-donating species. mdpi.com Phenolic compounds and the hydroxyl groups generated during the epoxy-amine addition have a catalytic effect. dtic.milmdpi.com Tertiary amines can also serve as catalysts. mdpi.com

For Anhydride-Epoxy Reactions: These systems are often slow to react without a catalyst. youtube.com Accelerators work by facilitating the opening of either the anhydride or the epoxide ring. polymerinnovationblog.com Common catalysts include tertiary amines (like benzyldimethylamine), imidazoles, and quaternary ammonium (B1175870) salts. polymerinnovationblog.comtri-iso.com Metal catalysts, particularly those based on bismuth, have also shown high efficiency in epoxy-anhydride systems. mdpi.com

For Phenolic-Epoxy Reactions: Various catalysts are used to promote the reaction, including specialized commercial catalysts like Phencat 382, which has been shown to be effective in epoxy-phenolic blends. researchgate.net

For Homopolymerization: Lewis acids (e.g., BF₃ complexes) and strong Brønsted acids are potent catalysts for the homopolymerization of epoxides, where epoxy groups react with each other. paint.orggoogle.com

Table 2: Common Catalysts for Different Epoxy Curing Systems

Curing SystemCatalyst TypeExamplesReference
Amine-EpoxyProton Donors, Tertiary AminesPhenols, Alcohols, Benzyldimethylamine (BDMA) mdpi.com
Anhydride-EpoxyLewis Bases, Metal CatalystsTertiary Amines, Imidazoles, Bismuth (Bi) powder polymerinnovationblog.commdpi.com
Phenolic-EpoxyAcid CatalystsPhencat 382 researchgate.net
HomopolymerizationLewis/Brønsted AcidsBoron Trifluoride Monoethylamine (BF₃·MEA) osti.govgoogle.com

Network Formation and Crosslink Density Control in Polymer Matrices

The curing of this compound results in the formation of a rigid, three-dimensional polymer network. masterbond.com The properties of the final thermoset material are largely determined by the crosslink density , defined as the number of effective crosslinks per unit volume. masterbond.comnorthwestern.edu A higher crosslink density generally leads to increased hardness, a higher glass transition temperature (Tg), and improved chemical resistance, but can also result in a more brittle material. northwestern.eduresearchgate.net

Control over crosslink density can be achieved through several strategies:

Functionality of Reactants: Using multifunctional amines or anhydrides as curing agents will result in a more densely cross-linked network compared to difunctional agents.

Stoichiometry: The ratio of the epoxy resin to the curing agent is critical. Deviating from the optimal stoichiometric ratio can lead to incomplete reactions and lower crosslink density. youtube.com

Curing Schedule: The temperature and duration of the cure significantly impact the final crosslink density. Curing at elevated temperatures provides the thermal energy needed to complete the reaction, maximizing the crosslink density and associated properties like Tg. masterbond.com

Catalyst Selection: The choice and concentration of a catalyst can influence which reactions (e.g., addition vs. homopolymerization) are favored, thereby affecting the final network structure. tri-iso.com

Studies on various epoxy systems have demonstrated a direct relationship between crosslink density and physical properties. For example, bulk density and the glass transition temperature have been shown to increase with higher crosslink density, making its control a key aspect of material design. northwestern.eduresearchgate.net

Control over Polymer Microstructure and Architecture

Beyond crosslink density, the specific arrangement of atoms and polymer chains—the microstructure and architecture—can be precisely controlled. This control allows for the fine-tuning of material properties.

The chemical nature of the curing agent is a primary determinant of the microstructure. An amine-cured system will be rich in nitrogen and hydroxyl groups, while an anhydride-cured system will contain ester linkages. dtic.miltri-iso.com These different chemical moieties affect properties such as hydrophilicity, chemical resistance, and thermal stability. youtube.com

Advanced control over polymer architecture can be achieved through specialized synthesis techniques. For instance, the copolymerization of glycidyl ethers can be manipulated to create specific structures. By combining different types of monomers, such as a latent branching monomer with a linear one, it is possible to synthesize hyperbranched copolymers. researchgate.net The ratio of the comonomers can be used to control the degree of branching. researchgate.net Similarly, sequential monomer addition can be employed to create multi-arm star polymers. researchgate.net These advanced architectures, which can be applied to glycidyl ether systems, offer pathways to novel materials with unique properties that differ from traditionally cross-linked networks.

Structure Reactivity Relationships and Computational Studies

Electronic and Steric Influences on Epoxide Reactivity in Glycidyl (B131873) Ethers

The epoxide ring, a three-membered cyclic ether, is the primary site of reactivity in glycidyl ethers. Its reactivity stems from significant ring strain, estimated to be around 25 kcal/mol, and the polarized nature of its carbon-oxygen bonds. masterorganicchemistry.com This inherent reactivity allows the epoxide ring to be opened under both acidic and basic conditions. masterorganicchemistry.com The presence of an ether linkage adjacent to the epoxide, as in all glycidyl ethers, further influences this reactivity through inductive effects. jsta.cl

The reaction of the epoxide ring can proceed through different mechanisms depending on the reaction conditions. In the presence of a strong nucleophile under basic or neutral conditions, the reaction is typically an S(_N)2 process where the nucleophile attacks the sterically least hindered carbon atom of the epoxide. youtube.com Conversely, under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group. The subsequent nucleophilic attack then preferentially occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. youtube.com

Steric hindrance plays a crucial role in the reactivity of glycidyl ethers. For instance, studies on glycal epoxides have shown an inverse relationship between epoxide reactivity and the steric bulk of allylic substituents. nih.gov Less sterically hindered epoxides are more prone to undergo rearrangement reactions. nih.gov In reactions with amines, secondary alcohols, which are bulkier than primary alcohols, are much slower to add to the epoxide ring. reddit.com

Impact of Aromatic Ring Substituents (Dibromo) on Reaction Pathways

The substituents on the aromatic ring of a phenyl glycidyl ether have a profound impact on the reactivity of the epoxide moiety. The two bromine atoms on the phenyl ring of 2,4-dibromophenyl glycidyl ether are electron-withdrawing groups. libretexts.org These substituents influence the electron density distribution across the entire molecule, including the epoxide ring.

Electron-withdrawing substituents on the phenyl ring generally increase the reactivity of the epoxide group toward nucleophilic attack. This is because they pull electron density away from the epoxide, making the carbon atoms more electrophilic and thus more susceptible to attack by a nucleophile. Studies on substituted phenyl glycidyl ethers have shown that electron-withdrawing groups increase mutagenicity, which is related to their reactivity with biological nucleophiles. researchgate.net

The position of the substituents is also critical. In a study of substituted phenylisopropylamines, which share the feature of a substituted phenyl ring, the position of the substituent significantly affected the compound's biological activity and physical properties like lipophilicity. nih.gov For this compound, the bromine atoms are at the ortho and para positions relative to the glycidyl ether linkage. Halogen substituents are generally ortho-para directing in electrophilic aromatic substitution, but in the context of the reactivity of the appended glycidyl ether group, their electron-withdrawing nature is the more dominant factor. libretexts.org This effect can be correlated with Hammett substituent constants, which provide a quantitative measure of the electronic effect of substituents on a benzene (B151609) ring. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Glycidyl Ether Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. These models are valuable for predicting the properties of new compounds and for understanding the mechanisms of action.

In the context of glycidyl ethers, QSAR studies have been employed to correlate their structural features with various endpoints, including mutagenicity and reactivity. For a series of para-substituted phenyl glycidyl ethers, a correlation was found between their mutagenicity and the Hammett substituent constants of the para-substituents. researchgate.net Electron-donating groups in the para position decreased mutagenicity, while electron-withdrawing groups increased it, highlighting the role of electronic effects on reactivity. researchgate.net

QSAR models can also be developed to predict reaction outcomes. For example, machine learning approaches have been used to predict the regioselectivity of the azidolysis of epoxides based on descriptors that capture the steric and electronic features of the substituents on the oxirane ring. researchgate.net More advanced models leverage deep learning and extensive databases of reactions to predict sites of epoxidation on complex molecules with high accuracy. acs.orgnih.gov These models often use a combination of 2D and 3D molecular descriptors to capture the nuances of chemical structures. acs.org

The development of QSAR models for glycidyl ethers can be guided by physicochemical properties such as lipophilicity (log P) and electronic parameters derived from computational chemistry. nih.govrsc.org For instance, in a study of substituted phenylacetamides, Hansch-type QSAR analysis was used to understand the influence of aromatic ring substitutions on receptor binding affinity. nih.gov

Theoretical Chemistry Approaches for Mechanistic Insights

Computational chemistry offers a powerful lens to investigate the reaction mechanisms of this compound at a molecular level, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to calculate properties such as orbital energies, charge distributions, and the energetics of reaction pathways. atlantis-press.com For glycidyl ethers, DFT calculations can elucidate the reactivity of the epoxide ring. For example, a theoretical study on allyl glycidyl ether using DFT showed that the carbons of the three-membered ring are the region of lowest electron density, making them susceptible to nucleophilic attack. jsta.cl

DFT can also be used to model reaction mechanisms and predict the most favorable reaction pathways by calculating the activation energies of different transition states. A computational study on the copolymerization of epoxides and CO(_2) used DFT to understand the factors governing activity and selectivity, leading to the design of more efficient catalysts. acs.org Similarly, DFT calculations have been used to study the effect of substituents on the electronic properties and reactivity of various aromatic compounds. nih.govatlantis-press.com In the case of this compound, DFT could be used to quantify the electron-withdrawing effect of the bromine atoms on the electron density of the epoxide ring and to calculate the energy barriers for its reaction with different nucleophiles.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly useful for investigating the dynamic processes of polymerization, such as the formation of epoxy resins from glycidyl ether monomers.

All-atom MD simulations have been used to study the thermoresponsive behavior of poly(glycidyl ether)s in aqueous solutions, providing insights into chain conformations and hydrogen bonding. mdpi.comnih.govresearchgate.net These simulations can help in designing polymers with specific properties, such as a desired lower critical solution temperature (LCST). mdpi.com

MD simulations can also be used to model the in situ polymerization process itself. acs.org For example, simulations can track the evolution of polymer chain conformations and aggregation structures during growth. acs.org Accelerated simulation methods have been developed to study the crosslinking of glycidyl ethers, allowing for the prediction of properties like the degree of crosslinking and glass transition temperature of the resulting polymer network. acs.org

Predictive modeling of chemical reactivity combines computational methods with machine learning to forecast the outcomes of chemical reactions. youtube.com These models can be trained on large datasets of experimental reaction data to predict factors like reaction yield, selectivity, and the site of reaction. acs.orgnih.gov

For epoxides, predictive models have been developed to identify the site of epoxidation on a molecule and to distinguish it from other potential oxidation sites. acs.orgnih.gov These models often employ a variety of molecular descriptors and machine learning algorithms, such as deep convolutional networks. acs.orgnih.gov The development of such models for the reactions of this compound could aid in predicting its behavior in various synthetic applications and in understanding its potential metabolic pathways. nih.gov

The accuracy of these predictive models often benefits from the inclusion of descriptors derived from quantum chemistry calculations, such as DFT. youtube.com By combining data-driven approaches with fundamental chemical principles, it is possible to create robust models for predicting chemical reactivity.

Advanced Materials Applications and Performance Characteristics

Development of Epoxy Resin Systems Utilizing 2,4-Dibromophenyl Glycidyl (B131873) Ether

In adhesive formulations, glycidyl ethers are often used to reduce the viscosity of high-viscosity epoxy resins, such as those based on Bisphenol A diglycidyl ether (DGEBA). researchgate.net Lowering the viscosity improves the handling and application characteristics of the adhesive, allowing for better wetting of substrates and penetration into complex joints. The addition of a reactive diluent like 2,4-Dibromophenyl glycidyl ether can increase the flexibility and impact resistance of the cured adhesive. researchgate.net While high concentrations of monofunctional diluents can sometimes lead to a reduction in properties like tensile strength and thermal resistance due to a lower crosslink density, they can also improve bond strength in certain applications by altering the surface characteristics of the cured epoxy. researchgate.net

The performance of epoxy adhesives can be significantly altered by the choice and concentration of the reactive diluent. For instance, research on a structurally similar compound, an isomeric mixture of dibromocresyl glycidyl ether, demonstrates how such additives contribute to the final properties of the cured resin system. When blended with a standard Bisphenol A epoxy resin and cured, the resulting material exhibits excellent physical properties suitable for adhesive applications. google.com

Table 1: Illustrative Physical Properties of a Cured Epoxy Resin Blend Containing a Dibrominated Glycidyl Ether Additive

PropertyTest MethodControl (Standard Epoxy)Epoxy Blend with Dibrominated Additive
Flexural Strength ( kg/mm ²) ASTM D79012.513.0
Compressive Strength ( kg/mm ²) ASTM D69514.214.5
Heat Distortion Temp. (°C) ASTM D648135128
Water Absorption (%) ASTM D5700.080.09
Data is illustrative and based on a structurally similar isomeric mixture of dibromocresyl glycidyl ether as described in patent US3723335A. google.com

In the field of protective coatings, epoxy resins are prized for their chemical resistance, durability, and adhesion. This compound can be incorporated into epoxy coating formulations to serve multiple purposes. As a reactive diluent, it helps to reduce the viscosity of the formulation, which can eliminate the need for volatile organic compounds (VOCs) and allow for the development of high-solids or 100% solids coatings. alkyl-glycidylether.com Furthermore, the bromine content of the molecule imparts flame-retardant properties to the coating, which is highly desirable for applications in construction, electronics, and transportation where fire safety is a critical concern. google.com The covalent integration of the ether into the polymer matrix ensures that the flame-retardant properties are permanent.

Flame Retardant Properties of Derived Polymeric Materials

The primary function of incorporating this compound into polymers is to enhance their flame retardancy. As a brominated flame retardant, it operates through mechanisms in both the condensed (solid) phase and the gas phase of a fire, effectively interrupting the combustion cycle.

In the condensed phase, the flame retardant's action occurs on the surface of the burning material. uni.lu During thermal decomposition, brominated flame retardants can promote the formation of a stable, insulating layer of char. google.com This char layer acts as a physical barrier, which serves several functions:

It insulates the underlying polymer from the heat of the flame, slowing down the rate of pyrolysis. google.com

It limits the diffusion of flammable volatile gases, which are the fuel for the flame, from the polymer to the gas phase. cnrs.fr

It hinders the transfer of oxygen from the air to the polymer surface, further stifling combustion. uni.lu

The effectiveness of char formation is a key aspect of condensed phase flame retardancy, reducing the amount of fuel available and protecting the integrity of the material for a longer duration. cnrs.fr

The most significant contribution of brominated flame retardants is often their action in the gas phase. google.com When the polymer containing this compound is heated, it releases bromine-containing compounds, primarily hydrogen bromide (HBr). researchgate.net This HBr is released at a temperature that coincides with the decomposition of the polymer, allowing it to interfere directly with the combustion chemistry in the flame. google.com

The combustion process is a high-energy, self-sustaining chain reaction involving highly reactive free radicals, such as hydrogen (H•) and hydroxyl (•OH) radicals. The released HBr acts as a radical scavenger, disrupting this chain reaction through a series of quenching reactions:

H• + HBr → H₂ + Br• •OH + HBr → H₂O + Br•

The bromine radical (Br•) is significantly less reactive than the H• and •OH radicals it replaces. It can further inhibit the combustion process by reacting with fuel molecules (RH) to regenerate HBr, creating a catalytic cycle of flame inhibition. google.com

RH + Br• → R• + HBr

This "radical trap" mechanism effectively dampens the flame's energy and can extinguish it if the concentration of the inhibitor is sufficient.

The efficacy of brominated flame retardants like this compound can be significantly enhanced by using them in combination with a synergist, most commonly antimony trioxide (Sb₂O₃). google.com Antimony trioxide itself has minimal flame-retardant properties, but it exhibits a powerful synergistic effect with halogenated compounds.

During combustion, antimony trioxide reacts with the released hydrogen bromide (HBr) to form antimony trihalides and oxyhalides, such as antimony tribromide (SbBr₃).

Sb₂O₃ + 6 HBr → 2 SbBr₃ + 3 H₂O

These antimony species are volatile and act as more efficient radical traps in the gas phase than HBr alone, further disrupting the combustion chain reaction. This synergistic interaction means that a lower total amount of flame retardant is needed to achieve the desired level of fire safety, which is economically advantageous and can help preserve the physical properties of the polymer. cnrs.fr Phosphorus-based compounds are also known to have synergistic effects with halogenated retardants, often working through condensed-phase mechanisms to promote more robust char formation. cnrs.fr

Table 2: Illustrative Flame Resistance of Cured Epoxy Blends with and without Synergist

FormulationBromine Content (%)Antimony Trioxide (%)Self-Extinguishing Time (seconds)
Control 00Burns Completely
Blend 1 18015
Blend 2 1852
Data is illustrative and based on a structurally similar isomeric mixture of dibromocresyl glycidyl ether as described in patent US3723335A. The test involved holding a test piece in a flame for 10 seconds. google.com

Performance in Fiber-Reinforced Plastic Composites

Fiber-reinforced plastics (FRPs) are a cornerstone of modern high-performance materials, utilized in aerospace, automotive, and civil engineering for their high strength-to-weight ratio. The matrix, typically a thermosetting resin like epoxy, plays a critical role in transferring load between the reinforcing fibers and protecting them from environmental degradation. The incorporation of halogenated compounds, such as the theoretical use of this compound, is primarily driven by the need to enhance flame retardancy.

Mechanical Properties of Composite Systems

The introduction of a reactive monomer like this compound into an epoxy resin system would invariably influence the mechanical properties of the resulting composite. The extent of this influence would depend on factors such as its concentration, the degree of cure, and its interaction with the fiber-matrix interface.

Expected Impact on Mechanical Properties:

Mechanical PropertyExpected Influence of this compoundRationale
Tensile Strength Potentially Maintained or Slightly ReducedThe bulky brominated phenyl group might introduce some steric hindrance, potentially affecting the cross-linking density and slightly reducing tensile strength compared to a non-brominated equivalent.
Flexural Modulus Potentially IncreasedThe rigid aromatic ring in the ether's structure could increase the stiffness of the polymer backbone, leading to a higher flexural modulus.
Impact Strength Potentially ReducedIncreased rigidity and potential for altered cross-link network could lead to a more brittle matrix, thereby reducing the material's ability to absorb impact energy.
Interfacial Shear Strength (IFSS) VariableThe polarity introduced by the bromine and ether groups could either enhance or detract from the adhesion at the fiber-matrix interface, depending on the surface chemistry of the specific fiber used (e.g., carbon, glass, or aramid).

Note: The data in this table is hypothetical and based on the general effects of similar brominated epoxy monomers. No direct experimental data for this compound in composites has been found in the reviewed literature.

Thermal Stability and High-Temperature Performance

The primary motivation for incorporating brominated compounds into polymer resins is to enhance their thermal stability and flame retardant properties. The bromine atoms are known to act as radical scavengers in the gas phase during combustion, interrupting the exothermic processes of fire.

Anticipated Thermal Characteristics:

Thermal PropertyExpected Influence of this compoundRationale
Glass Transition Temperature (Tg) Potentially IncreasedThe rigid phenyl structure would likely restrict the mobility of the polymer chains, leading to a higher Tg. This is beneficial for maintaining mechanical properties at elevated temperatures.
Decomposition Temperature (Td) VariableWhile enhancing flame retardancy, the C-Br bonds are typically less stable than C-H bonds, which could lead to an earlier onset of decomposition. However, the overall thermal stability of the cured system would depend on the complete formulation.
Limiting Oxygen Index (LOI) Significantly IncreasedThe presence of bromine is a well-established method for increasing the LOI of a material, indicating better flame retardancy.
UL 94 Rating Potentially Improved to V-0The flame-retardant action of bromine would be expected to help the material self-extinguish in a vertical burn test, a critical benchmark for many applications.

Note: The data in this table is speculative and based on the known performance of other brominated flame retardants in epoxy systems. Specific performance data for this compound is not available.

Emerging Applications in Specialized Polymer Formulations

Beyond fiber-reinforced composites, the unique chemical structure of this compound suggests potential for a range of specialized polymer formulations. Its reactive glycidyl ether group allows it to be incorporated into various polymer backbones, while the dibromophenyl moiety provides a functional handle for further chemical modification or property enhancement.

Potential Areas of Application:

Adhesives and Sealants: The epoxy functionality suggests its use as a component in high-performance adhesives, where its aromatic structure could contribute to good thermal and chemical resistance.

Electronic Encapsulation: For the protection of sensitive electronic components, a resin system incorporating this ether could offer a combination of good dielectric properties, mechanical protection, and crucial flame retardancy.

Coatings: As a reactive diluent or a primary resin component, it could be used to formulate coatings with enhanced fire resistance and chemical stability for demanding industrial environments.

Analytical and Spectroscopic Characterization Techniques for 2,4 Dibromophenyl Glycidyl Ether and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2,4-Dibromophenyl glycidyl (B131873) ether. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbon atoms within the molecule.

Proton (¹H) NMR spectroscopy of glycidyl ethers reveals characteristic signals corresponding to the protons of the epoxide ring and the adjacent methylene (B1212753) group. The epoxide group protons typically appear as three distinct peaks in the NMR spectrum. chalmers.se For instance, in the ¹H NMR spectrum of a similar compound, ethyl glycidyl ether, these signals are clearly observable. researchgate.net The protons on the epoxide ring of epichlorohydrin (B41342), a related compound, show three distinct peaks between 2.5 and 3.1 ppm. chalmers.se The chemical shifts and coupling patterns of the aromatic protons on the dibromophenyl ring provide information about their substitution pattern. In glycidyl ethers, the protons of the epoxide group typically show three distinct peaks. chalmers.se

A representative ¹H NMR spectrum of a glycidyl ether, specifically the glycidyl ether of eugenol, shows distinct peaks that can be assigned to the various protons in the molecule. researchgate.net For example, the protons of the oxirane ring and the adjacent CH₂ and CH groups can be clearly identified. researchgate.net Similarly, the ¹H NMR spectrum of 1,4-butanediol (B3395766) diglycidyl ether displays characteristic signals for the protons in the glycidyl and butanediol (B1596017) moieties. chemicalbook.com In some cases, such as with (S)-glycidyl benzyl (B1604629) ether, the two protons of the CH₂ group between the ether oxygen and the phenyl group can be diastereotopic due to the presence of a stereocenter, leading to two distinct doublets in the spectrum, often referred to as an "AB quartet". stackexchange.com

Table 1: Representative ¹H NMR Data for Glycidyl Ethers

Compound Functional Group Protons Chemical Shift (ppm)
Epichlorohydrin chalmers.se Epoxide group 2.5 - 3.1
Glycidyl Phenyl Ether chemicalbook.com Aromatic, Oxirane, -CH₂- Not specified
Glycidyl Ether of Eugenol researchgate.net Oxirane, -CH₂, -CH, Aromatic, -OCH₃ Not specified
(S)-Glycidyl Benzyl Ether stackexchange.com Benzylic CH₂ Not specified
1,4-Butanediol Diglycidyl Ether chemicalbook.com Oxirane, -CH₂- (glycidyl), -CH₂- (butanediol) Not specified

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2,4-Dibromophenyl glycidyl ether gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the bromine substituents, while the signals for the glycidyl ether moiety are characteristic of this functional group. For instance, in the ¹³C NMR spectrum of 1-tetradecanol (B3432657) glycidyl ether, the signals corresponding to the epoxide carbons can be used to confirm the structure of the product and identify by-products. chalmers.se

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

Key functional groups and their expected IR absorption ranges include:

C-H stretching (aromatic): Typically observed around 3000-3100 cm⁻¹.

C-H stretching (aliphatic): Found in the range of 2850-3000 cm⁻¹.

C-O-C stretching (ether): Strong absorptions are expected in the region of 1000-1300 cm⁻¹. For example, in 4,4-diaminodiphenyl ether, C-O-C stretching vibrations appear as sharp peaks at 1219 cm⁻¹ and medium peaks at 1087 cm⁻¹ and 1010 cm⁻¹. researchgate.net

Epoxide ring vibrations: The characteristic "epoxy" band, corresponding to the asymmetric C-O-C stretching of the three-membered ring, typically appears around 910-950 cm⁻¹. The symmetric stretching is usually found near 810-860 cm⁻¹.

C-Br stretching: Absorptions for carbon-bromine bonds are generally found in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

FTIR spectroscopy can be used to monitor the synthesis of related compounds, such as in the preparation of a glucamine-based trisiloxane surfactant from allyl glycidyl ether. researchgate.net It is also used to characterize the products of reactions involving glycidyl ethers, for instance, in the synthesis of bis(cyclic carbonate)s from various diglycidyl ethers. rsc.org The IR spectra of compounds like 2-ethylhexyl glycidyl ether and 1,4-butanediol diglycidyl ether show characteristic bands for the ether and epoxide groups. chemicalbook.comchemicalbook.com

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 3000
Ether C-O-C Stretching 1000 - 1300
Epoxide Ring Asymmetric C-O-C Stretching 910 - 950
Epoxide Ring Symmetric C-O-C Stretching 810 - 860
C-Br Stretching < 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. cymitquimica.com For this compound, the molecular weight is approximately 307.97 g/mol . Mass spectrometry provides an exact mass measurement, which can confirm the molecular formula C₉H₈Br₂O₂.

Fragmentation analysis in MS provides valuable structural information. Under electron impact (EI) or other ionization methods, the molecule breaks into characteristic fragments. The fragmentation pattern of this compound would likely involve cleavage of the glycidyl ether side chain and loss of bromine atoms, providing further confirmation of the structure. For example, mass spectrometry has been used to characterize derivatives of bisphenol A diglycidyl ether. nih.gov Additionally, predicted collision cross-section values for adducts of a related compound, 2,4-dibromo-6-methylphenyl glycidyl ether, have been calculated, which can aid in its identification. uni.lu

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molar Mass Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. wikipedia.orgwindows.net While this compound is a monomer, GPC/SEC is a critical analytical tool for characterizing the polymers and oligomers derived from it. When this compound is polymerized or used as a reactive monomer in epoxy resin formulations, GPC/SEC is employed to analyze the resulting molar mass distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). wikipedia.org This technique separates molecules based on their hydrodynamic volume in solution. wikipedia.org It is a widely used method for analyzing polymer samples to determine their molecular weights and weight distributions. wikipedia.org The technique is applicable to a wide range of biopharmaceutical products, including proteins and nucleic acids, for size variant analysis. nih.gov

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Curing Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. For this compound and its derivatives, DSC is used to determine key thermal properties such as the glass transition temperature (Tg), melting point (Tm), and the heat of curing (polymerization). The melting point of this compound is reported to be 41 °C.

In the context of epoxy resins derived from this monomer, DSC is instrumental in studying the curing process. By monitoring the exothermic heat flow during polymerization, one can determine the onset temperature of curing, the peak exotherm temperature, and the total heat of reaction. This information is vital for optimizing curing cycles and understanding the reactivity of the formulation. For example, DSC has been used to study the curing behavior of epoxy resins based on diglycidyl ether of bisphenol A (DGEBA) and to determine the glass-transition temperatures of various epoxy-amine blends. unileoben.ac.atresearchgate.net A calorimetric and kinetic analysis of the reaction between DGEBA and tetrabromobisphenol A to produce brominated epoxy resins was conducted using DSC. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability and decomposition profile of materials like this compound, which is a component of brominated epoxy resins. By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides insights into the mechanisms of thermal degradation.

For brominated epoxy resins, the thermal degradation is a multi-stage process. researchgate.net The initial phase of decomposition typically occurs at temperatures below 335°C and involves the rupture of ether bonds within the epoxy resin structure. researchgate.net This leads to the formation of lower molecular weight products. researchgate.net In a nitrogen atmosphere, the main degradation of epoxy resins is often observed between 350°C and 400°C. youtube.com The presence of bromine atoms significantly influences the decomposition pathway. A key event is debromination, which often involves the abstraction of hydrogen from the polymer backbone. researchgate.net

The entire decomposition process can generally be divided into distinct stages, as observed in studies of related brominated resins. researchgate.netosti.gov The temperatures for these stages can vary based on the specific chemical structure and the heating rate applied during the analysis. researchgate.net

Table 1: Illustrative TGA Decomposition Stages for Brominated Epoxy Resins

Decomposition StageTypical Temperature Range (°C)Key Events
Stage 1 < 335Rupture of ether bonds, formation of initial decomposition products like bisphenol A and propyl alcohol. researchgate.net
Stage 2 300 - 480Intensified decomposition, significant mass loss, and formation of various phenolic compounds and brominated species. osti.govresearchgate.net
Stage 3 > 500Slow mass loss, leading to the formation of a stable char residue. osti.gov

Note: The data in this table is representative of brominated epoxy resins and serves as an illustrative guide for the expected thermal behavior of this compound.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of crystalline materials. usp.org For a compound like this compound, XRD, specifically X-ray Powder Diffraction (XRPD), can provide definitive information about its solid-state properties. The technique relies on the constructive interference of monochromatic X-rays scattered by the electron clouds of atoms arranged in a periodic lattice. usp.org

The resulting diffraction pattern is unique to a specific crystalline phase and acts as a "fingerprint" for identification. usp.org Analysis of the pattern can distinguish between crystalline and amorphous (non-crystalline) forms of the substance. For crystalline samples, the key information derived includes the angular positions, intensities, and profiles of the diffraction peaks. usp.org

The primary applications of XRD in the characterization of this compound would include:

Phase Identification: Confirming the identity of the synthesized material by comparing its diffraction pattern to a reference database.

Crystallinity Assessment: Determining the degree of crystallinity versus the amorphous content in a solid sample. usp.org

Unit Cell Determination: The angular positions of the diffraction peaks are governed by Bragg's Law (nλ = 2d sinθ), which allows for the determination of the lattice parameters (the size and shape of the unit cell). mpg.de

Purity Analysis: Detecting the presence of crystalline impurities, as they would produce their own distinct diffraction patterns.

Table 2: Information Obtainable from X-ray Diffraction Analysis

ParameterDescriptionApplication for this compound
Peak Position (2θ) The angle of diffraction for a specific crystal plane.Used to calculate d-spacings and determine the unit cell parameters of the crystal lattice. mpg.de
Peak Intensity The height of a diffraction peak, related to atomic arrangement.Aids in phase identification and can be used for quantitative analysis of mixed-phase samples. usp.org
Peak Profile/Width The breadth of a diffraction peak.Provides information on crystallite size and the presence of lattice strain or imperfections. usp.org
Amorphous Halo A broad, diffuse signal instead of sharp peaks.Indicates the presence of non-crystalline or amorphous material. usp.org

Chromatographic Methods for Purity Assessment and By-product Identification

Chromatographic techniques are indispensable for separating and quantifying the components of a mixture, making them essential for assessing the purity of this compound and identifying any related by-products from its synthesis. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose. researchgate.net

In the analysis of related glycidyl ethers like bisphenol A diglycidyl ether (BADGE) and its derivatives, reversed-phase HPLC is commonly employed. dphen1.com This technique uses a non-polar stationary phase (like C18) and a polar mobile phase. dphen1.com By programming a gradient elution, where the composition of the mobile phase is changed over time, a wide range of compounds with different polarities can be effectively separated. dphen1.com

For the analysis of this compound, a typical HPLC method would involve:

Sample Preparation: Dissolving the sample in a suitable organic solvent, such as acetonitrile (B52724) or methanol.

Separation: Injecting the solution onto a C18 column and eluting with a gradient of water and an organic solvent.

Detection: Using a UV detector, as the aromatic ring in the molecule will absorb UV light. For more definitive identification, coupling the HPLC system to a mass spectrometer (LC-MS) is highly effective. Mass spectrometry provides molecular weight and fragmentation data, which helps in the structural elucidation of unknown impurities. dphen1.com

Potential by-products that could be identified include unreacted starting materials (e.g., 2,4-dibromophenol), products of hydrolysis of the epoxide ring, and oligomers.

Table 3: Typical HPLC Parameters for Analysis of Glycidyl Ethers

ParameterExample ConditionPurpose
Column Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 2.7 µm particle size) dphen1.comSeparates compounds based on hydrophobicity.
Mobile Phase A Water with a buffer (e.g., formic acid-ammonium formate) dphen1.comThe polar component of the mobile phase system.
Mobile Phase B Acetonitrile or Methanol dphen1.comThe non-polar (organic) component of the mobile phase system.
Elution Gradient (e.g., increasing percentage of Mobile Phase B over time) dphen1.comAllows for the separation of compounds with a wide range of polarities in a single run.
Flow Rate 0.4 - 0.6 mL/min dphen1.comControls the speed of the separation.
Detector UV-Vis or Mass Spectrometry (MS) dphen1.comUV detection for quantification; MS for identification and structural confirmation.

Note: The conditions are based on established methods for analogous glycidyl ether compounds and serve as a representative example.

Future Research Directions and Unexplored Potential

Sustainable Synthetic Pathways for Reduced Environmental Impact

The conventional synthesis of halogenated organic compounds often involves processes that raise environmental concerns. Future research must prioritize the development of green synthetic methodologies for 2,4-DBPGE to minimize its environmental footprint.

One promising area is the exploration of eco-friendly bromination techniques for the aromatic precursor. Traditional methods can result in polybromination and the use of harsh reagents. researchgate.net Research into regioselective and controllable bromination using recyclable systems, such as an AlBr3-Br2 system in an aqueous medium, presents a more sustainable alternative. researchgate.netresearchgate.net Another green approach involves the in-situ generation of reactive brominating species like hypobromous acid from stable, easy-to-handle reagents, which can reduce the need for hazardous materials and simplify the process. google.com The development of greener aromatic bromination experiments using safer compounds like sodium bromide has been proposed as an alternative to traditional electrophilic aromatic substitutions in academic settings, highlighting a shift towards more environmentally benign processes. digitellinc.com

Furthermore, the etherification step to introduce the glycidyl (B131873) group can be reimagined through biocatalysis. The use of enzymes, such as epoxide hydrolases or specially engineered ether synthases, could offer a highly selective and efficient route under mild, aqueous conditions. niscpr.res.innih.gov Studies have demonstrated the successful biotransformation of phenyl glycidyl ether using whole cells of microorganisms like Candida viswanathii, achieving high conversion rates. niscpr.res.in Applying similar biocatalytic principles to the synthesis of 2,4-DBPGE from 2,4-dibromophenol (B41371) could significantly reduce reliance on organic solvents and harsh catalysts.

Sustainable Approach Description Potential Benefits Relevant Compounds
Recyclable Catalysis Use of systems like AlBr3-Br2 for aromatic bromination that can be recovered and reused. researchgate.netresearchgate.netReduced waste, lower cost, controlled regioselectivity.Aluminum bromide, Bromine
In-Situ Reagent Generation Creating the active brominating agent (e.g., hypobromous acid) within the reaction mixture from stable precursors. google.comEnhanced safety, reduced handling of hazardous materials.Hypobromous acid
Biocatalytic Epoxidation Employing enzymes (e.g., epoxide hydrolases) for the glycidylation step. niscpr.res.innih.govHigh selectivity, mild reaction conditions, reduced solvent use, biodegradable catalysts.Phenyl glycidyl ether

Design of Bio-based Analogues and Hybrid Materials

The dependence on petroleum-based feedstocks is a major challenge for the chemical industry. A significant future direction for research is the design of bio-based analogues of 2,4-DBPGE and the creation of novel hybrid materials.

Lignin (B12514952), a complex polymer abundant in biomass, is a rich source of aromatic platform chemicals that can serve as precursors for epoxy resins. nih.govresearchgate.net Small molecules derived from lignin, such as vanillyl alcohol, guaiacol, and p-hydroxybenzoic acid, can be converted into glycidyl ethers through reaction with epichlorohydrin (B41342). nih.govacs.org Research could focus on the bromination of these lignin-derived phenols to create bio-based analogues of 2,4-DBPGE. These materials would combine the inherent flame retardancy of brominated aromatics with a reduced carbon footprint. For instance, the polymer prepared from p-hydroxybenzoic acid has shown a glass-transition temperature comparable to commercial BPA-based epoxies, indicating the viability of these bio-based replacements. nih.govresearchgate.net Other natural resources like cardanol (B1251761) (from cashew nut shell liquid) and rosin (B192284) are also promising candidates for developing bio-based epoxy monomers. researchgate.net

Another innovative approach is the creation of hybrid materials by grafting 2,4-DBPGE or its bio-based analogues onto natural polymers. Studies have shown that Kraft lignin can be successfully modified with glycidyl ethers to alter its thermal properties and enhance its molecular weight, making the resulting derivatives promising for composite production. nih.gov Reacting 2,4-DBPGE with the hydroxyl groups present in lignin could produce a novel bio-hybrid polymer with enhanced flame retardancy and unique thermomechanical characteristics. nih.govrsc.org

Bio-based Source Derived Monomer/Precursor Potential Application
LigninVanillyl alcohol, Guaiacol, p-Hydroxybenzoic acid nih.govacs.orgSynthesis of bio-based glycidyl ethers to be brominated as analogues.
Cashew Nut Shell Liquid (CNSL)Cardanol researchgate.netRenewable phenol (B47542) substitute for creating novel epoxy structures.
RosinRosin-based acids acs.orgPlatform for synthesizing bio-based epoxies and curing agents.
GlycerolGlycerol diglycidyl ether (GDE) ncsu.eduBio-based epoxy component for creating fully bio-based resins with lignin.

Advanced Characterization of Polymerization Dynamics in Complex Systems

To fully unlock the potential of 2,4-DBPGE in advanced materials, a deeper understanding of its polymerization behavior is essential. The curing of epoxy resins is a complex process involving intricate chemical reactions that dictate the final network architecture and material properties. edpsciences.orgnih.gov Future research should leverage advanced, in-situ characterization techniques to monitor and model these dynamics.

Traditional methods like Differential Scanning Calorimetry (DSC) provide valuable kinetic data but offer limited insight into the real-time evolution of the polymer network. edpsciences.orgacs.org In-situ monitoring techniques are crucial for process control and optimization. nih.gov

Raman Spectroscopy: This technique can provide direct information on chemical bond changes, allowing for the in-situ monitoring of epoxide group consumption throughout the curing reaction. edpsciences.orgresearchgate.net

Dielectric Analysis (DEA): By measuring changes in ionic mobility, DEA sensors embedded in the material can track the progression of polymerization in real time. mdpi.comjst.go.jp

Ultrasonic and Fiber-Optic Sensors: These methods can monitor changes in rheological and optical properties, respectively, providing further data on the state of cure. jst.go.jp

Beyond experimental monitoring, multiscale computational modeling is a powerful tool for predicting network formation. nih.gov Molecular dynamics simulations can elucidate how factors like monomer reactivity and curing agent composition influence the final network topology, including crosslink density and chain mobility. nih.gov Combining these advanced experimental and computational approaches will enable a more precise understanding of the polymerization kinetics of systems containing 2,4-DBPGE, including the effects of chain transfer and solvent polarity on the reaction. tandfonline.comtandfonline.com This knowledge is critical for designing complex systems with tailored properties.

Characterization Technique Information Gained Mode
Raman SpectroscopyChemical bond evolution (e.g., epoxide ring opening) edpsciences.orgresearchgate.netIn-situ
Dielectric Analysis (DEA)Ionic mobility, degree of cure mdpi.comjst.go.jpIn-situ
Nuclear Magnetic Resonance (NMR)Reaction kinetics, reactant/product concentrations rsc.orgdtic.milIn-situ / Ex-situ
Atomic Force Microscopy (AFM)Surface morphology, nanomechanical properties, chemical heterogeneity acs.orgcambridge.orgEx-situ
Molecular Dynamics (MD) SimulationNetwork architecture, crosslink density, mechanical property prediction nih.govnih.govComputational

Development of Multifunctional Materials with Tailored Performance Profiles

The primary function of 2,4-DBPGE is to impart flame retardancy. However, future materials demand multifunctionality. Research should focus on developing polymers from 2,4-DBPGE that possess a suite of tailored properties beyond simple fire resistance.

A key strategy is to create synergistic flame-retardant systems. While brominated compounds are effective, their performance can be enhanced by combining them with other flame-retardant elements. For example, incorporating phosphorus- or silicon-containing compounds can create a synergistic effect, improving thermal stability and char formation during combustion. nih.gov Research into reactive flame retardants that become part of the polymer backbone, similar to how tetrabromobisphenol-A is used, can prevent leaching and ensure permanent flame retardancy. researchgate.netresearchgate.net

Furthermore, the mechanical performance of the final material can be precisely tailored. The balance between stiffness and toughness in an epoxy network can be controlled by strategically using a mix of curing agents with different chain lengths and reactivity. nih.gov By copolymerizing 2,4-DBPGE with other monomers—both rigid and flexible—it is possible to design materials with specific thermomechanical profiles suitable for demanding applications in aerospace or electronics. researchgate.net The goal is to move beyond a single-function additive to an integral structural component that contributes to flame retardancy, thermal stability, and mechanical integrity simultaneously. nih.govmdpi.com

Integration into Smart and Responsive Material Systems

A truly frontier area of research is the integration of 2,4-DBPGE into "smart" or stimuli-responsive material systems. These materials can change their properties in a controlled way in response to an external stimulus such as light, heat, or a chemical agent. rsc.orgnih.gov

Photo-responsive Systems: By incorporating photocleavable units, such as o-nitrobenzyl esters, into the epoxy network alongside 2,4-DBPGE, it may be possible to create flame-retardant materials that can be locally altered or degraded by UV light. researchgate.netphotopolymer.it This could enable the fabrication of photo-patternable flame-retardant coatings or materials that change their surface wettability on demand. rsc.org

Thermo-responsive Systems: The polymerization of glycidyl ethers with specific side chains can produce polymers that exhibit a lower critical solution temperature (LCST), meaning their solubility in water changes with temperature. acs.org Developing copolymers of 2,4-DBPGE with such monomers could lead to flame-retardant hydrogels or coatings with thermally switchable properties.

Chemically-responsive Systems: Epoxy coatings can be designed to respond to the presence of certain chemicals, which plasticize the polymer matrix and trigger a change in optical properties. nih.gov Integrating 2,4-DBPGE into such a system could yield a material that not only resists fire but also acts as a sensor for chemical exposure.

The overarching goal is to combine the passive, protective function of flame retardancy with active, dynamic capabilities. This would create a new generation of multifunctional materials based on 2,4-DBPGE, suitable for applications in smart textiles, adaptive coatings, and responsive electronic enclosures.

Q & A

Q. What are the recommended analytical methods for detecting and quantifying 2,4-dibromophenyl glycidyl ether in environmental or biological samples?

To detect and quantify this compound, gas chromatography (GC) coupled with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection are commonly employed. For air sampling, Amberlite XAD-7 resin is effective for capturing glycidyl ethers due to its high retention efficiency, as demonstrated for structurally similar compounds like phenyl glycidyl ether (PGE) . Solid-phase extraction followed by derivatization may enhance sensitivity for trace analysis. For complex matrices (e.g., polymer blends), advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are recommended to mitigate interference from brominated byproducts .

Q. What synthetic routes are used to prepare this compound, and how can reaction efficiency be optimized?

this compound is typically synthesized via nucleophilic substitution between 2,4-dibromophenol and epichlorohydrin under alkaline conditions. Key optimization parameters include:

  • Temperature : 50–70°C to balance reaction rate and epoxide ring stability.
  • Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.
  • Stoichiometry : A 1:1.2 molar ratio of 2,4-dibromophenol to epichlorohydrin minimizes side reactions like oligomerization .
    Post-synthesis, purification via vacuum distillation or column chromatography is critical to remove unreacted starting materials and halogenated impurities.

Q. What are the known toxicological risks associated with this compound, and how should researchers mitigate exposure?

While direct toxicological data for this compound are limited, structurally related glycidyl ethers (e.g., phenyl glycidyl ether) are classified as Group 2B carcinogens (possibly carcinogenic to humans) by IARC due to mutagenicity in bacterial assays and carcinogenicity in rodents . Key hazards include:

  • Skin/eye irritation : Use nitrile gloves and goggles during handling.
  • Respiratory toxicity : Employ fume hoods or respiratory protection during aerosol-generating procedures.
  • Chronic exposure risks : Implement regular biomonitoring (e.g., urinary epoxide adduct analysis) for lab personnel .

Advanced Research Questions

Q. How does the bromine substitution pattern in this compound influence its reactivity in epoxy resin formulations?

The 2,4-dibromo substitution enhances flame retardancy by releasing bromine radicals during combustion, which quench free radicals in the gas phase. However, steric hindrance from bromine atoms at the 2- and 4-positions reduces the electrophilicity of the epoxide ring, slowing cross-linking kinetics compared to non-halogenated glycidyl ethers. To address this, researchers often blend it with more reactive epoxides (e.g., bisphenol A diglycidyl ether) or employ accelerators like tertiary amines to maintain curing efficiency .

Q. What mechanistic insights explain contradictions in genotoxicity data for glycidyl ethers, and how do they apply to this compound?

Discrepancies in genotoxicity arise from differences in metabolic activation and assay systems. For example, phenyl glycidyl ether induces mutations in bacterial models (Ames test) but not chromosomal aberrations in mammalian cells, likely due to variations in epoxide hydrolase activity across species . For this compound, the bromine substituents may enhance electrophilicity, increasing DNA adduct formation potential. Researchers should prioritize in vitro mammalian cell assays (e.g., micronucleus test) combined with metabolic activation systems (e.g., S9 fraction) to resolve these contradictions .

Q. How can this compound be integrated into bio-based polymers while maintaining performance and sustainability?

To align with green chemistry principles, this compound can be copolymerized with bio-derived monomers (e.g., glycerol glycidyl ether) via cationic ring-opening polymerization. This approach reduces reliance on petroleum-based epoxides and enhances biodegradability. However, the bromine content may interfere with enzymatic degradation pathways, necessitating lifecycle assessments to evaluate trade-offs between flame retardancy and environmental persistence .

Q. What strategies resolve discrepancies in curing kinetics data for halogenated glycidyl ethers in epoxy-amine systems?

Conflicting curing kinetics data often stem from differences in amine hardener nucleophilicity and steric effects. For this compound, aromatic amines (e.g., aniline) exhibit slower reaction rates due to bromine-induced steric hindrance, while aliphatic amines (e.g., hexamethylenediamine) show faster kinetics. Mechanistic modeling, as validated for phenyl glycidyl ether-aniline systems, can predict rate constants and optimize curing protocols by accounting for transition-state stabilization effects .

Methodological Notes

  • Data Interpretation : Cross-reference toxicity and reactivity data with structurally analogous compounds (e.g., phenyl glycidyl ether) when direct studies are lacking .
  • Safety Protocols : Adopt IARC guidelines for handling Group 2B carcinogens, including waste segregation and exposure monitoring .
  • Analytical Validation : Use certified reference materials (e.g., polybrominated diphenyl ethers) to calibrate instruments for brominated analytes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.